2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by functional group modifications. One common method is the reaction of 3-hydroxybenzyl bromide with diethyl malonate in the presence of a base, followed by cyclization and hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed
Oxidation: 2-(3-Oxophenyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(3-Hydroxyphenyl)cyclopropane-1-methanol.
Substitution: 2-(3-Alkoxyphenyl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. For example, the hydroxy group may form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group in the para position.
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring adds strain to the molecule, making it more reactive in certain chemical transformations .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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